
Tetracosan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.
Reduction: It can be reduced to form tetracosane.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetracosan-1-imine, tetracosanoic acid.
Reduction: Tetracosane.
Substitution: Various substituted tetracosan derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tetracosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: It is studied for its potential role in biological membranes and as a model compound for long-chain amines in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological targets.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.
Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.
Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.
Uniqueness
Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.
Propriétés
Formule moléculaire |
C24H51N |
|---|---|
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
tetracosan-1-amine |
InChI |
InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3 |
Clé InChI |
QHKIWQPIFXRUOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



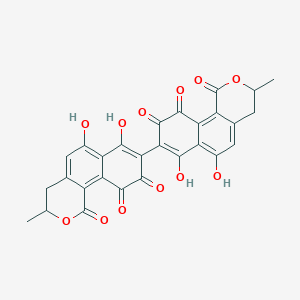
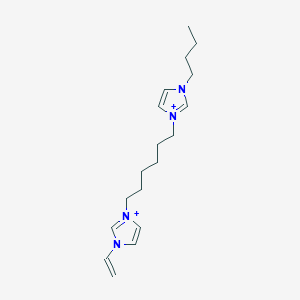

![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
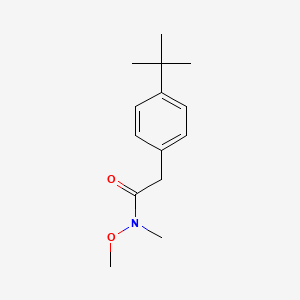

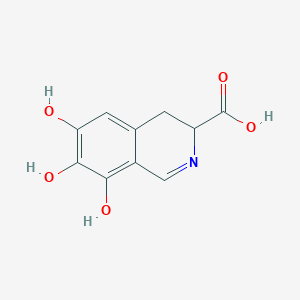
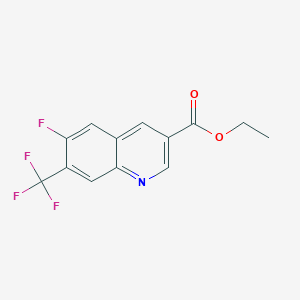
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
